molecular formula C7H9F3N4O B13630065 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B13630065
M. Wt: 222.17 g/mol
InChI Key: JOHNHECCPPWBIM-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and an acetamide moiety. The presence of the trifluoroethyl group adds unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Attachment of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine or a related reagent.

    Formation of the Acetamide Moiety: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the acetamide moiety or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole ring or the trifluoroethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazoles, reduced acetamides, or oxidized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development:

Medicine

    Therapeutic Agents: The compound could be investigated for its potential therapeutic effects in various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the trifluoroethyl group, which may result in different chemical properties and applications.

    N-(2,2,2-Trifluoroethyl)acetamide: Lacks the pyrazole ring, which could affect its reactivity and biological activity.

    3-Amino-1h-pyrazole: Lacks both the acetamide and trifluoroethyl groups, making it less complex.

Uniqueness

The presence of the trifluoroethyl group in 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C7H9F3N4O/c8-7(9,10)4-12-6(15)3-14-2-1-5(11)13-14/h1-2H,3-4H2,(H2,11,13)(H,12,15)

InChI Key

JOHNHECCPPWBIM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC(=O)NCC(F)(F)F

Origin of Product

United States

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